molecular formula C12H12BrNOS B1405145 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole CAS No. 663909-18-0

4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

Cat. No.: B1405145
CAS No.: 663909-18-0
M. Wt: 298.2 g/mol
InChI Key: ZPMKWOMGXVEPKD-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromomethyl group, a methoxyphenyl group, and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high-quality output .

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding sulfoxide or sulfone .

Scientific Research Applications

Chemistry: In chemistry, 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology: Its structure allows it to interact with various biological targets, making it a useful tool in drug discovery .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development .

Industry: Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, modulating their function. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(bromomethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNOS/c1-8-11(7-13)14-12(16-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMKWOMGXVEPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole
Reactant of Route 2
4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole
Reactant of Route 3
4-Bromomethyl-2-(4-methoxyphenyl)-5-methylthiazole

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